molecular formula C15H22N2O2 B2509815 Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260759-40-7

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate

Cat. No. B2509815
M. Wt: 262.353
InChI Key: DYMSFDWIUGJGSX-UHFFFAOYSA-N
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Description

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate is a chemical compound with the empirical formula C11H16N2O2 . It is a heterocyclic building block . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate is 208.26 . The exact molecular structure could not be found in the search results.


Physical And Chemical Properties Analysis

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate is a solid . Other specific physical and chemical properties were not found in the search results.

Safety And Hazards

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-9-16-13(10-11)17(12-6-5-7-12)14(18)19-15(2,3)4/h8-10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMSFDWIUGJGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2CCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757068

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